Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with 3-methylbutanoyl chloride in the presence of a base, followed by esterification with methanol to yield the dimethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
Dimethyl thiophene-2,4-dicarboxylate: A simpler derivative with similar chemical properties.
3-Methylthiophene-2,4-dicarboxylic acid: A precursor in the synthesis of the target compound.
Thiophene-2,4-dicarboxylic acid:
Uniqueness
Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate stands out due to its unique structural features, which confer specific chemical reactivity and potential biological activities. Its combination of a thiophene ring with ester and amide functionalities makes it a versatile compound for various applications .
Properties
IUPAC Name |
dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-7(2)6-9(16)15-12-10(13(17)19-4)8(3)11(21-12)14(18)20-5/h7H,6H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSVHUUNSYLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357977 |
Source
|
Record name | dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-68-8 |
Source
|
Record name | dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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